BTdCPU (N,N'-diarylurea) is a small-molecule compound classified as a kinase inhibitor. Specifically, it acts as an activator of the heme-regulated inhibitor kinase (HRI) [, , , , ]. In scientific research, BTdCPU serves as a valuable tool to study the integrated stress response (ISR) and its downstream effects. It allows researchers to investigate the cellular responses to various stress stimuli and explore the therapeutic potential of targeting the ISR pathway [, , , , , ].
BTdCPU belongs to the class of N,N'-diarylureas, which are recognized as privileged scaffolds in medicinal chemistry. These compounds have been extensively studied for their biological activities, particularly in modulating kinase pathways. BTdCPU specifically interacts with HRI, a key regulator in the integrated stress response pathway that phosphorylates eIF2α, thereby influencing protein synthesis under stress conditions .
The synthesis of BTdCPU typically involves a multi-step organic synthesis process. The initial steps usually include the formation of the thiadiazole ring followed by the introduction of the dichlorophenyl urea moiety. The following outlines a general synthetic pathway:
These methods ensure high purity and yield of BTdCPU suitable for biological testing .
BTdCPU has a complex molecular structure characterized by its unique thiadiazole core and urea linkage. The key features include:
The three-dimensional conformation of BTdCPU can be analyzed using computational methods such as molecular docking simulations, which provide insights into its binding interactions with HRI .
BTdCPU primarily functions through its interaction with HRI, leading to the phosphorylation of eIF2α. This activation process can be summarized as follows:
The mechanism by which BTdCPU exerts its effects involves several key steps:
Experimental data indicate that treatment with BTdCPU results in significant phosphorylation of eIF2α and subsequent induction of apoptosis in various cancer cell lines .
BTdCPU exhibits several notable physical and chemical properties:
These properties are critical for determining the optimal conditions for storage and application in biological assays .
BTdCPU has shown promise in various scientific applications:
BTdCPU (CAS 1257423-87-2) possesses distinct physicochemical properties that underpin its bioactivity and research utility. The compound features a benzothiadiazole moiety linked via urea to a 3,4-dichlorophenyl ring, creating a planar configuration that facilitates kinase interaction. X-ray crystallographic analyses of related N,N'-diarylureas reveal how the carbonyl oxygen and adjacent nitrogen atoms form critical hydrogen bonds within the HRI kinase activation interface [5]. The electron-withdrawing chlorine atoms and benzothiadiazole system contribute to both target affinity and cellular permeability.
Table 1: Physicochemical Profile of BTdCPU
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₈Cl₂N₄OS | Defines elemental composition and molecular mass (339.20 g/mol) |
Systematic Name | 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea | Precise chemical identification |
CAS Registry | 1257423-87-2 | Unique identifier for chemical tracking |
Solubility (DMSO) | 125 mg/mL (368.5 mM) | Enables stock solution preparation for cellular assays |
Aqueous Solubility | Insoluble | Requires formulation strategies for in vivo studies |
Structural Motifs | Benzothiadiazole, Dichlorophenyl, Urea | Facilitates HRI binding and confers metabolic stability |
Structure-activity relationship (SAR) studies across the N,N'-diarylurea chemical class demonstrate that substitutions on both aryl rings significantly impact HRI activation potency. The benzothiadiazole component enhances activity compared to simpler phenyl systems, while the 3,4-dichloro configuration on the distal phenyl ring optimizes kinase interaction. Minor structural modifications—such as replacing the sulfur in the thiadiazole ring with oxygen (creating a benzoxadiazole analog)—dramatically reduce efficacy, highlighting BTdCPU's optimized architecture [2] [5]. These precise structural requirements underscore the compound's specificity for HRI versus other eIF2α kinases.
BTdCPU exerts its primary biological effect through selective activation of HRI (EIF2AK1), one of four mammalian kinases that phosphorylate the α subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51. Under basal conditions, eIF2 forms a ternary complex with GTP and methionyl initiator tRNA (Met-tRNAᵢᴹᵉᵗ), which delivers the first amino acid to the 40S ribosomal subunit during translation initiation. This represents the rate-limiting step in protein synthesis [4] [7]. Upon cellular stress, HRI phosphorylates eIF2α, converting it from a translation facilitator to a competitive inhibitor of the guanine nucleotide exchange factor eIF2B. The resulting reduction in functional eIF2-GTP-Met-tRNAᵢᴹᵉᵗ ternary complexes (TC) dramatically decreases global protein synthesis while paradoxically promoting translation of select mRNAs containing upstream open reading frames (uORFs), such as the transcription factor ATF4 [4] [10].
BTdCPU directly binds HRI's regulatory domain, inducing autophosphorylation and kinase activation independent of classical heme deficiency stress. At 10 μM concentration, BTdCPU triggers rapid eIF2α phosphorylation within 4 hours in multiple myeloma cells, simultaneously suppressing general translation while upregulating ATF4 and its downstream target CHOP (CCAAT/-enhancer-binding protein homologous protein) [1] [2]. This dual mechanism is particularly impactful in cancer cells:
Table 2: Functional Consequences of BTdCPU-Mediated HRI Activation
Molecular Event | Downstream Effect | Cellular Outcome |
---|---|---|
eIF2α phosphorylation (Ser51) | Reduced eIF2B activity | Global translation inhibition |
Ternary complex depletion | Selective ATF4 mRNA translation | Transcriptional reprogramming |
ATF4 upregulation | CHOP induction | Pro-apoptotic gene expression |
CHOP stabilization | Bim, PUMA, TRAIL-R2 upregulation | Apoptosis initiation in malignant cells |
Oncoprotein suppression | Reduced c-MYC, cyclin D1 levels | Cell cycle arrest in G1 phase |
This mechanism exhibits striking selectivity for transformed cells. In dexamethasone-resistant multiple myeloma (MM) cells, BTdCPU potently induces apoptosis while sparing healthy bone marrow mononuclear cells [1]. Similarly, BTdCPU triggers CHOP expression in cancer cells but not in normal counterparts, suggesting malignant cells exhibit greater dependency on cap-dependent translation and reduced capacity to buffer ISR activation [1] [3].
BTdCPU has emerged as an indispensable tool for probing the therapeutic potential of spatially and temporally controlled ISR activation. Unlike stressors that non-selectively activate multiple eIF2α kinases (e.g., tunicamycin, thapsigargin), BTdCPU delivers targeted HRI activation without inducing collateral proteotoxic or oxidative stress [5] [10]. This precision enables researchers to isolate HRI-specific biology within the broader ISR framework. Key research applications include:
Oncology: BTdCPU overcomes therapy resistance in hematological malignancies. In dexamethasone-resistant multiple myeloma, BTdCPU (10 μM) restores apoptosis sensitivity through sustained eIF2α phosphorylation and CHOP induction [1]. Xenograft models of human breast cancer show that BTdCPU administration (175 mg/kg/day intraperitoneally) achieves complete tumor growth arrest without observable toxicity, highlighting its therapeutic window [1] [3]. The compound effectively targets "undruggable" oncoproteins by exploiting translational vulnerabilities rather than direct inhibition.
Neurology: Emerging evidence links HRI-mediated ISR to mitochondrial quality control. BTdCPU and related HRI activators promote mitochondrial elongation and protect against fragmentation in neuronal models of MFN2-related Charcot-Marie-Tooth disease [10]. By enhancing organelle connectivity, BTdCPU may compensate for impaired fusion machinery—a strategy applicable to neurodegenerative disorders involving mitochondrial dysfunction.
Chemical Biology: BTdCPU enables target validation through genetic complementation. In HRI-knockout cells, BTdCPU loses its ability to phosphorylate eIF2α or induce CHOP, confirming on-target activity [2] [10]. Researchers now leverage BTdCPU to dissect HRI's non-canonical roles beyond erythroid cells, including its activation during proteotoxic stress through the Hsp70-Bag3-HRI axis [9] [10].
Comparative ISR Activator Profiles
Property | BTdCPU | Halofuginone (GCN2 Activator) | Tunicamycin (PERK Activator) |
---|---|---|---|
Primary Target | HRI (EIF2AK1) | GCN2 (EIF2AK4) | PERK (EIF2AK3) |
Inducer Specificity | Targeted | Targeted | Non-selective stressor |
Therapeutic Window | High | Moderate | Low |
Mitochondrial Effects | Promotes fusion | Promotes fusion | Induces fragmentation |
Clinical Stage | Preclinical | Phase 2 (cancer) | Research tool |
The development of BTdCPU analogs with improved pharmaceutical properties—such as reduced logP and enhanced solubility—represents an active research frontier [5]. Second-generation compounds maintain HRI specificity while achieving sub-micromolar potency, expanding potential applications to chronic diseases requiring sustained ISR modulation. Future directions include exploring BTdCPU in protein aggregation disorders, where enhancing chaperone expression via ATF4 could promote proteostasis, and in inflammation, where HRI regulates cytokine production in macrophages [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7